2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 325694-89-1) is a piperazine-linked 1,8-naphthalimide derivative with a molecular formula of C24H22ClN3O4S and a molar mass of 483.97 g/mol . It features a benzo[de]isoquinoline-1,3-dione core connected via an ethyl-piperazine linker to a 4-chlorophenylsulfonyl group.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQPJXHRKDBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , often referred to as a derivative of benzo[de]isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 505.86 g/mol. The structure includes a sulfonyl group attached to a piperazine ring and a benzo[de]isoquinoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperazine and sulfonamide functionalities have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 5.14 ± 0.002 | 21.25 ± 0.15 (Thiourea) |
Binding Interactions
Fluorescence quenching studies have been conducted to assess the binding interactions between the compound and bovine serum albumin (BSA) . These studies indicate a strong binding affinity, suggesting that the compound may effectively interact with plasma proteins, which can influence its pharmacokinetics .
Study on Antibacterial Activity
In a study focusing on the synthesis of similar compounds, it was found that those containing piperazine and sulfonamide groups exhibited significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains, demonstrating that modifications in their chemical structure could enhance their efficacy .
Study on AChE Inhibition
Another relevant study evaluated the AChE inhibitory activity of various derivatives, including those similar to our compound. The findings indicated that specific structural modifications could lead to enhanced inhibition potency, making these compounds candidates for further development in neuropharmacology .
Scientific Research Applications
Antihistaminic Properties
Cetirizine is primarily known for its effectiveness as an antihistamine used to treat allergic conditions such as:
- Allergic Rhinitis: Effective in alleviating symptoms such as sneezing, runny nose, and itchy eyes.
- Urticaria: Provides relief from itching and hives associated with chronic urticaria.
Antitumor Activity
Recent studies have indicated that compounds structurally related to Cetirizine may exhibit antitumor properties. For instance, the compound has been evaluated for its efficacy against various human tumor cell lines. The National Cancer Institute (NCI) reported significant antimitotic activity with mean growth inhibition values indicating potential for further development as an anticancer agent .
Neuropharmacological Effects
Research suggests that derivatives of this compound may have implications in treating neurological disorders. For example:
- Anxiolytic Effects: Some studies have indicated that piperazine derivatives can modulate anxiety-related behaviors in animal models.
- Cognitive Enhancement: There is ongoing research into the potential cognitive-enhancing effects of piperazine-based compounds.
Synthesis Overview
- Starting Materials: The synthesis begins with commercially available piperazine derivatives and sulfonyl chlorides.
- Reaction Conditions: The reaction is usually carried out under controlled conditions to ensure high yield and purity.
- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the final product.
Example Reaction Scheme
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Sulfonylation of piperazine | Room temperature, solvent |
| 2 | Alkylation with ethylene bromide | Base catalysis, reflux |
| 3 | Cyclization to form isoquinoline derivative | Heat, solvent |
Case Study: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a similar compound against a panel of cancer cell lines using the NCI protocol. The compound exhibited:
- GI50 Values: Mean GI50 values were recorded at approximately 15.72 µM.
- TGI Values: Mean TGI values were around 50.68 µM, indicating significant growth inhibition across various cell lines .
Table: Summary of Biological Activities
| Activity Type | Measurement | Value |
|---|---|---|
| Antihistaminic | Effective Dose | Varies |
| Antitumor | GI50 | 15.72 µM |
| TGI | 50.68 µM | |
| Anxiolytic | Behavioral Test | Significant |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-linked 1,8-naphthalimide derivatives with structural modifications primarily at the sulfonyl substituent. Below is a detailed comparison with key analogs:
Key Findings
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro in SA1/SA3, chloro in the target compound) enhance electrophilicity and receptor binding affinity .
- Bulky groups (e.g., naphthyl in SA2) reduce solubility and may hinder cellular uptake .
- Heterocyclic sulfonyl groups (e.g., SA4) improve aqueous solubility due to polarizable sulfur atoms .
Synthetic Efficiency :
- Yields vary significantly: SA3 (77%) and SA4 (80%) are synthesized more efficiently than pyrimidinyl derivatives (39%) .
- The target compound’s industrial production (99% purity) suggests scalable synthesis protocols .
Biological Activity :
- SA1–SA7 derivatives showed cytotoxicity against cancer cell lines, with IC50 values correlated to substituent electronic profiles .
- Molecular docking studies indicate that 4-chlorophenylsulfonyl (target compound) interacts favorably with ATP-binding pockets in kinases due to moderate polarity .
ADMET Profiles :
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
The compound is synthesized via a two-step protocol:
- Step 1 : Reflux 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in toluene using triethylamine as a base to form the intermediate 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
- Step 2 : React the intermediate with 4-chlorophenyl sulfonyl chloride in dichloromethane (DCM) to introduce the sulfonyl group. Yields typically range from 70% to 80% . Key factors include solvent choice (toluene for Step 1, DCM for Step 2) and stoichiometric control of sulfonyl chloride (1.1 equivalents).
Q. How is the compound characterized spectroscopically?
- 1H/13C-NMR : Signals for aromatic protons (δ 8.54–7.25 ppm) and piperazine/ethylene linkages (δ 4.28–2.65 ppm) confirm the structure. The 4-chlorophenyl sulfonyl group is identified via distinct downfield shifts (e.g., δ 7.28–7.25 ppm for SA4) .
- Mass Spectrometry : Observed [M+H]+ peaks (e.g., m/z 495.13 for SA1) align with calculated molecular weights (e.g., 494.52 g/mol) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological studies?
- Substituent Variation : Compare analogues with different sulfonyl groups (e.g., 4-nitrophenyl in SA3 vs. 5-chlorothiophen-2-yl in SA4). For example, SA4 showed enhanced cytotoxicity due to the electron-withdrawing chlorine substituent, which improves membrane permeability .
- Piperazine Linker Modifications : Adjusting the ethylene spacer length (e.g., from ethyl to propyl) impacts binding affinity to target proteins, as shown in docking studies with serotonin receptors .
Q. How can computational methods validate the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., estrogen receptors or tubulin). For SA4, docking scores (−9.2 kcal/mol) suggest strong hydrophobic interactions with active-site residues .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability, critical for CNS-targeted applications .
Q. What experimental designs address contradictions in cytotoxicity data across cell lines?
- Dose-Response Curves : Test concentrations from 0.1–100 µM in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity. SA4 showed IC50 = 12.5 µM in cancer cells vs. >50 µM in normal cells .
- Mechanistic Studies : Combine apoptosis assays (Annexin V staining) with ROS detection to differentiate between cytotoxic mechanisms .
Q. How is the compound’s stability under physiological conditions assessed?
- pH Stability Tests : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; the compound showed >90% stability at pH 7.4 but rapid hydrolysis under acidic conditions (pH <5) .
- Serum Stability : Exposure to fetal bovine serum (FBS) for 6 hours revealed <5% degradation, suggesting suitability for in vivo studies .
Methodological Challenges and Solutions
Q. What purification techniques optimize yield for sulfonylation reactions?
- Column Chromatography : Use silica gel with gradient elution (DCM:MeOH = 95:5 to 90:10) to isolate the sulfonylated product.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (m.p. 188–190°C for SA4) .
Q. How are synthetic byproducts or isomers identified and resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
